BAY 41-8543 - 256498-66-5

BAY 41-8543

Catalog Number: EVT-260993
CAS Number: 256498-66-5
Molecular Formula: C21H21FN8O
Molecular Weight: 420.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY 41-8543 is a synthetic compound that acts as a nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC) []. It is classified as a sGC stimulator, distinguishing it from sGC activators that act on the oxidized form of the enzyme []. BAY 41-8543 plays a crucial role in scientific research, particularly in cardiovascular studies, by providing a tool to investigate the NO/sGC/cGMP signaling pathway and its impact on various physiological and pathological conditions.

Molecular Structure Analysis

While the specific molecular structure of BAY 41-8543 is not explicitly described in the papers, it's identified as an analog of riociguat, an FDA-approved sGC stimulator []. This suggests structural similarities, potentially involving a pyrimidine ring and other functional groups capable of interacting with the sGC enzyme. Further investigation into patent literature or chemical databases may reveal the detailed molecular structure.

Mechanism of Action

BAY 41-8543 acts as an allosteric agonist of soluble guanylate cyclase (sGC) []. Unlike NO, which directly activates sGC by binding to its heme group, BAY 41-8543 interacts with the enzyme at a different site [, , ]. This binding enhances the catalytic activity of sGC, even in the absence of NO []. This leads to an increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation, smooth muscle relaxation, and other physiological processes [, ].

Applications
  • Erectile Dysfunction: BAY 41-8543 has shown efficacy in promoting penile erection in animal models []. It can synergize with both exogenous and endogenous NO to induce erectile responses []. This suggests potential for treating erectile dysfunction, especially in cases where NO production is impaired [, ].

  • Pulmonary Hypertension: BAY 41-8543 effectively reduces pulmonary vascular resistance and improves right ventricular function in animal models of pulmonary embolism [, , ]. It also shows promise in treating monocrotaline-induced pulmonary hypertension []. Intratracheal administration, explored as a targeted delivery method, demonstrated efficacy in reversing pulmonary hypertension in rats, notably without causing systemic blood pressure reduction [].

  • Septic Shock: Intravenous and inhaled administration of BAY 41-8543 significantly reduces pulmonary vascular resistance and increases cardiac output in experimental models of septic shock []. This suggests potential for managing pulmonary complications associated with septic shock.

  • Heart Failure: BAY 41-8543 shows promise in ameliorating cardiac and renal damage in a model of hypertension-induced diastolic heart failure []. It improves diastolic function, reduces fibrosis, and significantly increases survival rates in these animal models []. In models of heart failure with preserved ejection fraction (HFpEF), BAY 41-8543 improved survival, reduced fibrosis, and corrected dysregulated gene expression in the heart []. It also improved vascular function, diastolic function, hemodynamics, and reduced susceptibility to arrhythmias, suggesting a multi-faceted therapeutic potential in HFpEF [].

  • Hemolytic Diseases: BAY 41-8543 effectively counteracts vasoconstriction caused by free hemoglobin, a problem in hemolytic diseases []. This is because it bypasses the NO scavenging effects of hemoglobin, highlighting its potential in managing vascular complications in these conditions.

  • Duchenne Muscular Dystrophy: BAY 41-8543 mitigated skeletal and cardiac muscle dysfunction in an animal model of Duchenne muscular dystrophy (DMD) []. This suggests its potential as a novel therapeutic approach in managing DMD, targeting the impaired nNOS signaling pathway in this disease.

  • Kidney Fibrosis: Studies indicate that BAY 41-8543 can reduce TGF-beta levels, myofibroblast differentiation, and extracellular matrix deposition in models of kidney fibrosis []. This suggests a potential role in ameliorating kidney fibrosis.

Future Directions
  • Understanding the Role of Sex Differences: Given the observed sex-dependent differences in response to BAY 41-8543 in some studies [], further research should investigate the underlying mechanisms and tailor treatment strategies accordingly.

Sodium Nitroprusside (SNP)

  • Relevance: Sodium nitroprusside is relevant to BAY 41-8543 because it acts on the same pathway, albeit through a different mechanism. While sodium nitroprusside directly releases NO, BAY 41-8543 stimulates sGC directly without requiring NO [, , ]. This difference is important in conditions where NO bioavailability is reduced. In several studies, sodium nitroprusside was used to compare and contrast the vasodilatory effects of BAY 41-8543 in different vascular beds and disease models [, , ].

BAY 41-2272

  • Relevance: Both BAY 41-2272 and BAY 41-8543 are structurally similar and belong to the same class of sGC stimulators [, ]. These compounds are often studied together to explore the therapeutic potential of directly stimulating sGC, particularly in conditions where NO bioavailability is compromised.

BAY 58-2667

  • Relevance: BAY 58-2667 offers a distinct mechanism of action compared to BAY 41-8543, particularly in the context of severe oxidative stress. BAY 58-2667 can activate sGC even in its oxidized state, which is relevant in diseases with high oxidative stress [, ].

Sildenafil

    YC-1

      Riociguat

      • Relevance: Riociguat and BAY 41-8543 belong to the same class of drugs and share a similar mechanism of action, making riociguat a clinically relevant compound to compare with BAY 41-8543 in research [, ].

      Vericiguat

      • Relevance: Vericiguat and BAY 41-8543 share similar mechanisms of action, making vericiguat a clinically relevant comparator to BAY 41-8543 in research exploring sGC stimulation [, ].

      BAY 60-2770

      • Relevance: BAY 60-2770's unique mechanism of action distinguishes it from BAY 41-8543. BAY 60-2770's ability to activate sGC in conditions where the enzyme is oxidized or lacks heme makes it relevant for studying alternative approaches to modulating sGC activity [].

      Acetylcholine

      • Relevance: Acetylcholine is often used in conjunction with BAY 41-8543 to study endothelium-dependent and -independent vasodilation [, ]. The interplay between acetylcholine and BAY 41-8543 helps elucidate the roles of different vasodilatory pathways.

      L-NG-Nitroarginine methyl ester (L-NAME)

      • Relevance: L-NAME is a valuable tool for investigating the role of NO in various physiological processes. In the context of BAY 41-8543, L-NAME is used to create conditions where NO bioavailability is reduced, allowing researchers to evaluate the NO-independent effects of BAY 41-8543 on sGC stimulation [, ].

      Properties

      CAS Number

      256498-66-5

      Product Name

      Bay-41-8543

      IUPAC Name

      2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-morpholin-4-ylpyrimidine-4,6-diamine

      Molecular Formula

      C21H21FN8O

      Molecular Weight

      420.4 g/mol

      InChI

      InChI=1S/C21H21FN8O/c22-15-6-2-1-4-13(15)12-30-21-14(5-3-7-25-21)16(28-30)20-26-18(23)17(19(24)27-20)29-8-10-31-11-9-29/h1-7H,8-12H2,(H4,23,24,26,27)

      InChI Key

      AQYFUZRYBJBAGZ-UHFFFAOYSA-N

      SMILES

      C1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N

      Solubility

      Soluble in DMSO, not in water

      Synonyms

      BAY-41-8543; BAY418543; BAY41-8543; UNII-323T2C09SG;

      Canonical SMILES

      C1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.